Cas no 37859-42-0 ((1,3-benzothiazol-2-yl)methanol)

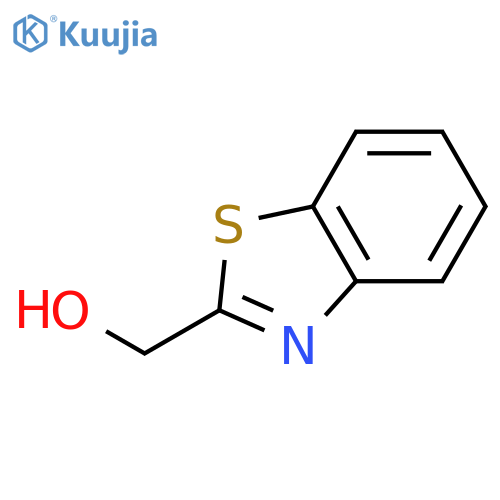

37859-42-0 structure

商品名:(1,3-benzothiazol-2-yl)methanol

(1,3-benzothiazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- Benzo[d]thiazol-2-ylmethanol

- 1,3-Benzothiazol-2-ylmethanol

- 2-Benzothiazolemethanol

- 2-Hydroxymethylbenzothiazole

- 2-(Hydroxymethyl)-1,3-benzothiazole

- 2-(Hydroxymethyl)benzothiazole

- Benzothiazole-2-methanol

- PQXMQZYDBQBWNL-UHFFFAOYSA-N

- benzothiazol-2-ylmethan-1-ol

- benzothiazol-2-ylmethanol

- Benzothiazol-2-yl-methanol

- 1,3-Benzothiazol-2-Yl-Methanol

- NSC108227

- zlchem 107

- PubChem14535

- IFLab1_002000

- ZLB0096

- 1,3-Benzothiazol-2-ylmethanol #

- HMS1417K20

- (1,3-benzothiazol-2-yl)methanol

- EN300-03166

- DTXSID30296191

- 1,3-Benzothiazol-2-ylmethanol, AldrichCPR

- AB00627822-04

- SDCCGMLS-0065936.P001

- CS-W017888

- CHEBI:194628

- SCHEMBL244157

- GEO-01525

- AC2208

- CHEMBL71700

- F0472-0232

- 2-(Hydroxymethyl)benzothiazole, 97%

- 37859-42-0

- W-200335

- 5-(2,4-dichlorophenyl)-5-methyl-hydantoi

- Z56899191

- NSC-108227

- FT-0612624

- SY096627

- PS-4261

- NCGC00334571-01

- MFCD00226293

- A823905

- AKOS000122014

- STK950846

- ALBB-024035

-

- MDL: MFCD00226293

- インチ: 1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2

- InChIKey: PQXMQZYDBQBWNL-UHFFFAOYSA-N

- ほほえんだ: S1C(C([H])([H])O[H])=NC2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 165.02500

- どういたいしつりょう: 165.025

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 61.4

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.375

- ゆうかいてん: 85-93 °C

- ふってん: 299.1°C at 760 mmHg

- フラッシュポイント: 134.7°C

- 屈折率: 1.712

- PSA: 61.36000

- LogP: 1.78860

- ようかいせい: 使用できません

- かんど: 熱、光、湿度に敏感

(1,3-benzothiazol-2-yl)methanol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S36/37

-

危険物標識:

- セキュリティ用語:S36/37

- リスク用語:R20/21/22

- ちょぞうじょうけん:2-8°C

(1,3-benzothiazol-2-yl)methanol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1,3-benzothiazol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0472-0232-2mg |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F0472-0232-10mg |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| abcr | AB352799-5g |

2-Benzothiazolemethanol, 97%; . |

37859-42-0 | 97% | 5g |

€144.60 | 2025-02-14 | |

| Enamine | EN300-03166-0.25g |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 95% | 0.25g |

$19.0 | 2023-04-30 | |

| Life Chemicals | F0472-0232-2μmol |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F0472-0232-30mg |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 30mg |

$178.5 | 2023-05-17 | |

| Apollo Scientific | OR23091-250mg |

2-(Hydroxymethyl)-1,3-benzothiazole |

37859-42-0 | 250mg |

£15.00 | 2025-02-19 | ||

| Enamine | EN300-03166-0.5g |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 95% | 0.5g |

$27.0 | 2023-04-30 | |

| Life Chemicals | F0472-0232-4mg |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0472-0232-40mg |

(1,3-benzothiazol-2-yl)methanol |

37859-42-0 | 90%+ | 40mg |

$210.0 | 2023-05-17 |

(1,3-benzothiazol-2-yl)methanol 関連文献

-

1. Compounds containing sulphur chromophores. Part II. Attempts to prepare sulphide analogues of merocyaninesE. B. Knott,R. A. Jeffreys J. Chem. Soc. 1955 927

-

2. Index of authors, 1954

-

R. A. Jeffreys J. Chem. Soc. 1954 503

37859-42-0 ((1,3-benzothiazol-2-yl)methanol) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37859-42-0)(1,3-benzothiazol-2-yl)methanol

清らかである:99%

はかる:25g

価格 ($):489.0